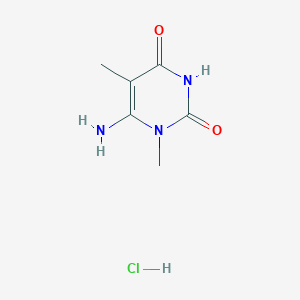
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
Vue d'ensemble
Description
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 1,3-dimethyl-6-aminouracil, is a chemical compound with the molecular formula C6H9N3O2 . It is an important intermediate for caffeine and a stabilizer for plastics .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 155.16 . It has a melting point of 295 °C (dec.) (lit.) . The predicted boiling point is 243.1±43.0 °C . The predicted density is 1.288±0.06 g/cm3 . It is a solid at room temperature and has a pale beige color . The water solubility is 7.06g/L (25 ºC) .Applications De Recherche Scientifique
Molecular and Structural Analysis
X-ray Crystallography : El‐Brollosy et al. (2012) studied the molecular structure of a tetrahydropyrimidine-2,4-dione compound, revealing insights into its planarity and hydrogen bonding capabilities (El‐Brollosy et al., 2012).
Spectroscopy and Quantum Chemical Calculations : Al-Abdullah et al. (2014) performed a comprehensive analysis of a related tetrahydropyrimidine-2,4-dione using FT-IR, FT-Raman spectroscopy, and DFT calculations, contributing to a deeper understanding of its electronic and structural properties (Al-Abdullah et al., 2014).
Chemical Synthesis and Reactivity
Novel Compound Synthesis : Sako et al. (2000) and Majumdar et al. (2001) have shown the synthesis of novel compounds using derivatives of 6-amino-1,3-dimethyluracil, a related compound, highlighting its utility in creating new chemical entities (Sako et al., 2000); (Majumdar et al., 2001).
Supramolecular Assemblies : Fonari et al. (2004) explored the use of a similar pyrimidine derivative in creating hydrogen-bonded supramolecular assemblies, demonstrating its potential in molecular self-assembly and materials science (Fonari et al., 2004).
Potential Biomedical Applications
Cytotoxicity Studies : Atapour-Mashhad et al. (2016) studied the cytotoxic effects of tetrahydropyrimidine-5-carbonitriles derivatives on various cancer cell lines, suggesting its relevance in cancer research (Atapour-Mashhad et al., 2016).
Antioxidant and Antimicrobial Agent : Al-Adhami and Al-Majidi (2021) synthesized and evaluated the antioxidant and antimicrobial activities of various derivatives, underlining its significance in drug development and pharmacology (Al-Adhami & Al-Majidi, 2021).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
6-amino-1,5-dimethylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-3-4(7)9(2)6(11)8-5(3)10;/h7H2,1-2H3,(H,8,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTGQUIKUPEPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1383124.png)
![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383125.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1383126.png)

![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1383129.png)


![tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1383134.png)
![4-(2-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)thiazol-4-yl)-1-methylpyridin-1-ium chloride hydrochloride](/img/structure/B1383138.png)


![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1383144.png)

![6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1383146.png)